methyl}(dimethyl)silanol CAS No. 87937-50-6](/img/structure/B14407589.png)
{[Di-tert-butyl(methyl)silyl](trimethylsilyl)methyl}(dimethyl)silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and flexibility
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol typically involves the reaction of tert-butyl(dimethyl)silanol with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of tert-butyl(dimethyl)silanol: This can be synthesized by reacting tert-butyl(dimethyl)silyl chloride with water or an alcohol.
Reaction with trimethylsilyl chloride: The tert-butyl(dimethyl)silanol is then reacted with trimethylsilyl chloride in the presence of a base, such as pyridine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the silyl groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may involve the conversion of silyl groups to silanes using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce various silyl ethers or silanes.
科学研究应用
Chemistry
In chemistry, {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is used as a silylating agent to protect hydroxyl groups during synthesis. It is also employed in the preparation of chiral ether derivatives and enol silyl ethers.
Biology
In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also utilized in the synthesis of bioactive molecules for drug discovery.
Medicine
In medicine, the compound’s ability to protect functional groups makes it valuable in the synthesis of pharmaceuticals. It can be used to create prodrugs that are activated in the body.
Industry
In the industrial sector, {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is used in the production of silicone-based materials, coatings, and adhesives. Its unique properties contribute to the durability and performance of these products.
作用机制
The mechanism of action of {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol involves the interaction of its silyl groups with various molecular targets. The silyl groups can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. This protective effect is crucial in synthetic chemistry and drug development, where it ensures the stability and integrity of sensitive molecules.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: A simpler silylating agent used for similar purposes.
tert-Butyldimethylsilyl chloride: Another silylating agent with a bulkier structure.
Triisopropylsilyl chloride: Known for its steric hindrance, providing selective protection.
Uniqueness
{Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol stands out due to its combination of multiple silyl groups, offering enhanced stability and protection. Its unique structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
属性
CAS 编号 |
87937-50-6 |
|---|---|
分子式 |
C15H38OSi3 |
分子量 |
318.72 g/mol |
IUPAC 名称 |
ditert-butyl-[[hydroxy(dimethyl)silyl]-trimethylsilylmethyl]-methylsilane |
InChI |
InChI=1S/C15H38OSi3/c1-14(2,3)19(12,15(4,5)6)13(17(7,8)9)18(10,11)16/h13,16H,1-12H3 |
InChI 键 |
REFLDYCIZGTORW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C([Si](C)(C)C)[Si](C)(C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



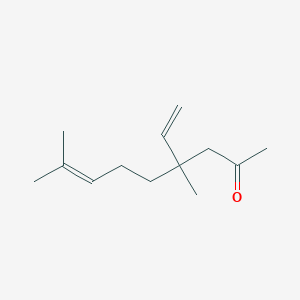
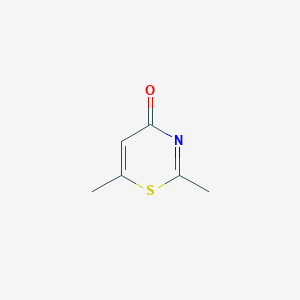

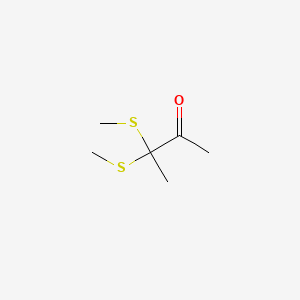
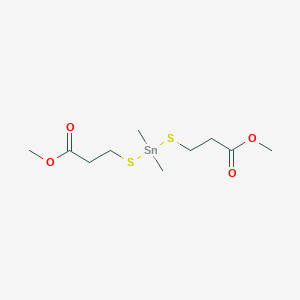
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)


![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
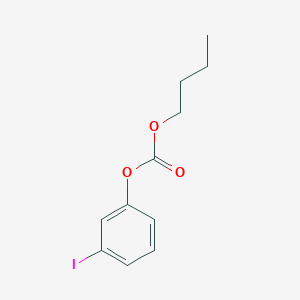
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
